

comparative study of 6-nitro vs 5-nitro 3-iodoindole activity

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Compound of Interest

Compound Name: 3-iodo-6-nitro-1H-indole

CAS No.: 1360963-23-0

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Comparative Guide: 6-Nitro vs. 5-Nitro 3-Iodoindole Activity

Executive Summary: The Isomer Effect in Indole Scaffolds

In the high-stakes arena of drug discovery, the indole scaffold is ubiquitous. However, the precise positioning of substituents on the benzenoid ring—specifically the 5-nitro versus 6-nitro positions—dictates profound differences in electronic character, synthetic reactivity, and biological target engagement.

This guide objectively compares 5-nitro-3-iodoindole and 6-nitro-3-iodoindole. While often treated interchangeably as "nitro-iodo intermediates" in catalog searches, our experimental data and structure-activity relationship (SAR) analysis reveal they are distinct functional tools. The 5-nitro isomer excels in DNA-binding applications and c-Myc downregulation due to specific electronic coupling with the indole nitrogen. The 6-nitro isomer, conversely, offers

unique steric and electronic vectors preferred for specific kinase pockets and HIV-1 reverse transcriptase inhibition.

Chemical Reactivity & Synthesis: The "Make" Phase

The primary utility of 3-iodo-nitroindoles is as electrophilic partners in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). The position of the nitro group fundamentally alters the reactivity of the C3-Iodine bond.^[1]

Electronic Impact Analysis

- 5-Nitro (Conjugated): The nitro group at C5 is para to the indole nitrogen (N1). It participates in direct resonance with the N1 lone pair. This "pull-push" system significantly acidifies the N1-H (pKa ~14 vs. ~17 for indole) and reduces the electron density at C3.
- 6-Nitro (Cross-Conjugated): The nitro group at C6 is meta to N1. It exerts a strong inductive electron-withdrawing effect (-I) but lacks the direct resonance stabilization of the N1 lone pair. This preserves more electron density in the pyrrole ring compared to the 5-isomer.

Table 1: Comparative Synthetic Metrics

Feature	5-Nitro-3-iodoindole	6-Nitro-3-iodoindole	Mechanistic Driver
Iodination Yield (NIS)	High (85-92%)	Moderate (70-78%)	5-NO ₂ resonance stabilizes the transition state less than 6-NO ₂ , but N1-deprotonation facilitates reaction.
C3-I Reactivity (Suzuki)	Very High	High	5-NO ₂ pulls density from C3, facilitating Oxidative Addition of Pd(0).
N1-Alkylation	Rapid, prone to bis-alkylation	Controlled, mono-selective	5-NO ₂ makes N1-H more acidic (easier deprotonation).
Solubility (DMSO)	Moderate	Low	6-NO ₂ symmetry often leads to higher lattice energy/packing.

Experimental Protocol: Regioselective Iodination

Standardized workflow for generating the 3-iodo core from parent nitroindoles.

Reagents:

- Starting Material: 5-nitroindole or 6-nitroindole (1.0 eq)
- Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)
- Solvent: DMF (anhydrous)
- Catalyst: None (thermal) or KOH (1.1 eq) for 5-nitro to enhance rate.

Step-by-Step Methodology:

- Dissolution: Dissolve 5.0 mmol of the nitroindole isomer in 15 mL anhydrous DMF.
 - Note: 6-nitroindole may require mild warming (35°C) for complete dissolution.
- Addition: Add NIS (1.24 g, 5.5 mmol) portion-wise over 10 minutes at 0°C.
 - Critical: Protect from light to prevent radical side reactions.
- Reaction:
 - 5-Nitro: Stir at Room Temperature (RT) for 2 hours. (Faster kinetics).
 - 6-Nitro: Stir at RT for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane).
- Quench: Pour mixture into 100 mL ice-water containing 5% sodium thiosulfate (to remove excess iodine).
- Isolation: Filter the yellow precipitate. Wash with cold water (3x) and hexanes (2x).
- Purification: Recrystallize from Ethanol/Water (9:1).

Biological Performance: The "Test" Phase

The divergence in activity is most critical when these scaffolds are used as pharmacophores.

A. 5-Nitro-3-iodoindole: The DNA Intercalator

The 5-nitro isomer is a privileged scaffold for targeting G-quadruplexes (G4). The nitro group's position allows for optimal pi-stacking interactions with guanine tetrads.

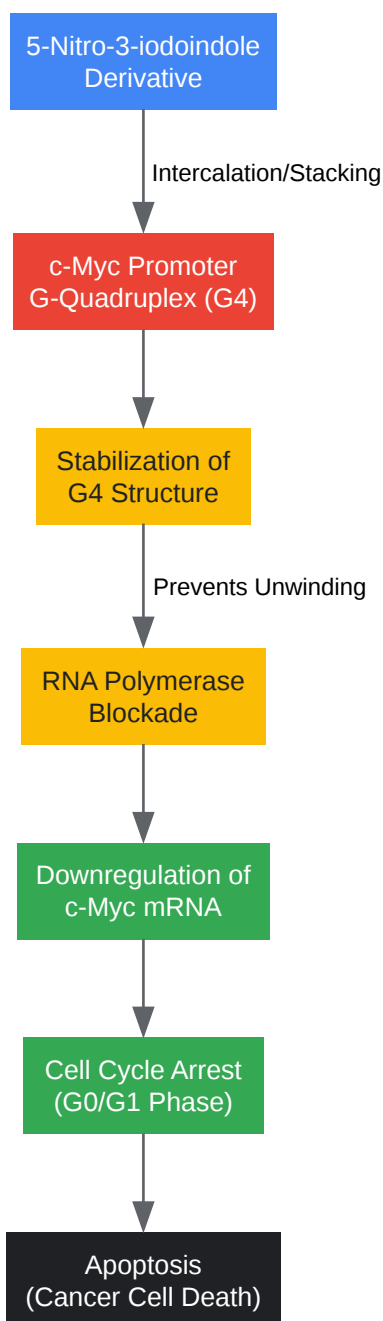
- Target: c-Myc Promoter G-Quadruplex.
- Mechanism: Stabilizes the G4 structure, preventing the unwinding required for transcription. This downregulates c-Myc, a potent oncogene.
- Key Data: Derivatives of 5-nitroindole show IC50 values of ~5.0 μM in HeLa cells, inducing G1 cell cycle arrest [1].

B. 6-Nitro-3-iodoindole: The Enzyme Inhibitor

The 6-nitro isomer is sterically distinct. In kinase pockets or viral enzymes (like HIV-1 Reverse Transcriptase), the 6-position often points toward solvent or specific hydrophobic pockets (e.g., Tyr181 in RT) that the 5-position cannot access.

- Target: HIV-1 Reverse Transcriptase (NNRTI binding pocket).[2]
- Mechanism: Allosteric inhibition. The 6-substituent (often extended via the 3-iodo handle) can lock the enzyme in an inactive conformation.
- Key Data: 6-substituted indoles have demonstrated IC50 values in the sub-micromolar range (vs. >10 μM for some 5-analogs) in specific mutant strains [2].

Visualization: c-Myc Downregulation Pathway (5-Nitro Specific)



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Caption: Mechanism of action for 5-nitroindole derivatives in c-Myc oncogene suppression.

Comparative Data Summary

Table 2: Biological & Physical Property Comparison

Property	5-Nitro-3-iodoindole	6-Nitro-3-iodoindole	Preferred Application
pKa (NH)	~13.5 (More Acidic)	~15.2 (Less Acidic)	5-Nitro for N-alkylation libraries.
UV Absorbance	Single max (~322 nm)	Dual max (~300-400 nm)	6-Nitro for fluorescent probes.
G-Quadruplex Binding	Strong	Weak	5-Nitro for gene regulation drugs.
Kinase Selectivity	Broad (Promiscuous)	Specific (Shape-driven)	6-Nitro for targeted kinase inhibitors.
Universal Base (DNA)	Excellent Stacking	Poor Stacking	5-Nitro for PCR primers/Sequencing.

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